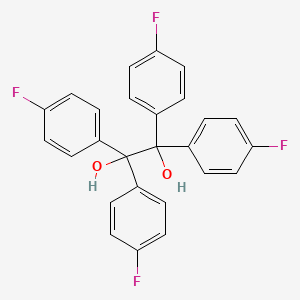
Tetrakis(4-fluorophenyl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(4-fluorophenyl)ethane-1,2-diol: is a chemical compound with the molecular formula C26H18F4O2 . It consists of an ethane-1,2-diol core with four 4-fluorophenyl groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(4-fluorophenyl)ethane-1,2-diol typically involves the reaction of 4-fluorobenzaldehyde with ethane-1,2-diol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Tetrakis(4-fluorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The fluorine atoms in the phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Tetrakis(4-fluorophenyl)ethane-1,2-diol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological interactions and processes.
Industry: Used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which Tetrakis(4-fluorophenyl)ethane-1,2-diol exerts its effects involves interactions with molecular targets and pathways. The compound’s fluorine atoms can form strong hydrogen bonds and other interactions with biological molecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- Tetrakis(4-chlorophenyl)ethane-1,2-diol
- Tetrakis(4-bromophenyl)ethane-1,2-diol
- Tetrakis(4-methylphenyl)ethane-1,2-diol
Comparison: Tetrakis(4-fluorophenyl)ethane-1,2-diol is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Compared to its chlorinated, brominated, and methylated counterparts, the fluorinated compound exhibits stronger hydrogen bonding and different reactivity patterns. These differences make it particularly useful in applications requiring specific interactions and stability .
Properties
CAS No. |
424-82-8 |
|---|---|
Molecular Formula |
C26H18F4O2 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
1,1,2,2-tetrakis(4-fluorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C26H18F4O2/c27-21-9-1-17(2-10-21)25(31,18-3-11-22(28)12-4-18)26(32,19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,31-32H |
InChI Key |
WCLDEYLDJTVXII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C(C3=CC=C(C=C3)F)(C4=CC=C(C=C4)F)O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


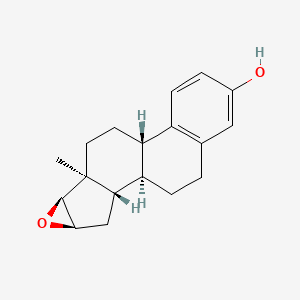
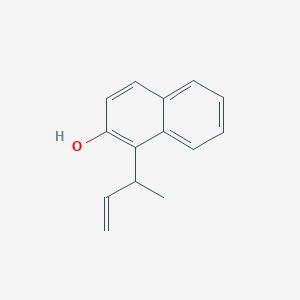

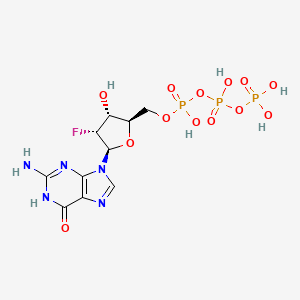
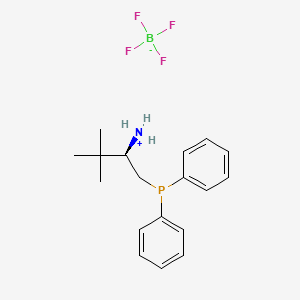
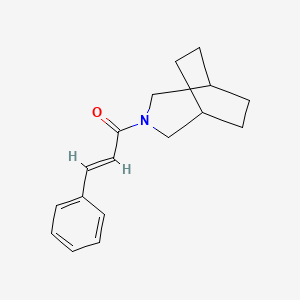
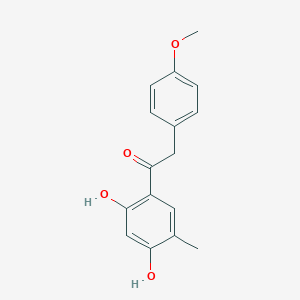
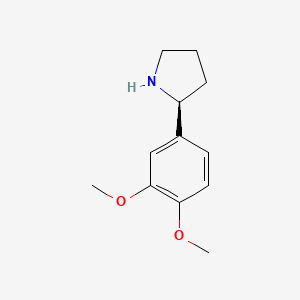
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(methylamino)-1,3-thiazolidin-4-one](/img/structure/B14754974.png)
![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14754977.png)

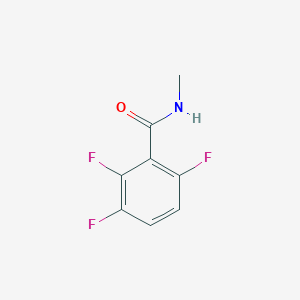
![ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate](/img/structure/B14754987.png)
![3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane](/img/structure/B14755011.png)
